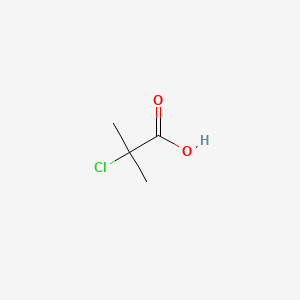
2-氯-2-甲基丙酸
描述
Synthesis Analysis
The synthesis of 2-Chloro-2-methylpropanoic acid and its analogs has been explored through various methods. A notable approach involved the conversion of sulfonates of optically active 2-hydroxycarboxylic esters to their corresponding fluoropropanoates, indicating a method for producing optically active compounds with high enantiomeric purity (Fritz-Langhals & Schütz, 1993). Moreover, the development of a practical and efficient synthesis route from 2-bromoisobutyric acid to chloromethyl 2-ethoxy-2-methylpropanoate showcases the advancements in synthesizing complex esters (Ragan et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-Chloro-2-methylpropanoic acid, like its analogs, plays a crucial role in its chemical behavior. For instance, the study of polymers containing pseudohalide groups through cationic polymerization provides insight into how specific functional groups can be incorporated into the polymer chain, influencing its properties and applications (Chéradame et al., 1994).
Chemical Reactions and Properties
2-Chloro-2-methylpropanoic acid participates in various chemical reactions, demonstrating its versatility. A study on the reaction of 2-chloro-2-methylpropanal with benzoylacetonitrile revealed unexpected product formation, highlighting the complexity of reactions involving chloro compounds (Takeda et al., 1974). Additionally, the transformation of 2-methylpropane to 2,3-dimethylbutane and 2-methylpropene to 2,3-dimethylbutene, catalyzed by an alumina-supported tungsten hydride, showcases the compound's reactivity and potential for creating valuable derivatives (Merle et al., 2009).
Physical Properties Analysis
The physical properties of 2-Chloro-2-methylpropanoic acid, such as melting point, boiling point, and solubility, are essential for its application in various fields. While specific studies focusing solely on these properties were not identified, understanding the compound's synthesis and molecular structure provides foundational knowledge for predicting its physical behavior.
Chemical Properties Analysis
The chemical properties of 2-Chloro-2-methylpropanoic acid, including reactivity with other compounds and stability under different conditions, are crucial for its practical applications. The reduction of 2-chloro-N-phenylpropanamide, yielding different amines, exemplifies the compound's reactivity and potential for chemical modification (Vilhelmsen et al., 2008). Additionally, the study on the SN1 reactivity of 2-chloro-2-methylpropane in ionic liquids provides insights into the solvolysis processes, which are fundamental for understanding the compound's behavior in various solvents (Shim & Kim, 2008).
科学研究应用
糖苷化反应
2-氯-2-甲基丙酸已被用作施密特糖苷化反应中的引导基。该方法促进了在温和酸性条件下对立体位阻醇的糖苷化,产率高且产生β-选择性的糖苷产物,而不形成正交酯副产物。2-氯-2-甲基丙酸酯在温和碱性条件下易于去除,使其成为有机合成中的高效工具 (Szpilman & Carreira, 2009)。
氧化机制
该化合物已在氧化反应的背景下进行研究。具体来说,2-羟基-3-甲基丁酸在高氯酸中被六价铬氧化遵循特定的速率定律,并形成2-甲基丙酸和二氧化碳。这项研究为理解和设计化学过程中的反应机制和动力学提供了见解,这对于理解和设计化学过程至关重要 (Signorella, García, & Sala, 1992)。
降解研究
在各种条件下,已对2-氯-2-甲基丙酸衍生物进行了降解研究。例如,在水合氢氧化钠中,环丙沙星的降解会产生不同的产物,这取决于pH值和反应条件。了解这些降解途径对于制药和环境化学应用至关重要 (Dulayymi et al., 1993)。
与氨和胺的反应
该化合物与氨和胺在硝基甲烷中反应,产生氨基取代化合物和氯化氢消除产物的混合物。这类反应在研究有机合成和涉及卤代物和胺的反应机制中具有重要意义 (Greiĉiute, Kulys, & Rasteikiene, 1977)。
溶剂解离动力学
2-氯-2-甲基丙烷的溶剂解离(取代反应)是有机化学中一个被广泛研究的反应。它为理解不同溶剂中的反应速率和机制提供了宝贵的见解,这对于理解各种环境中的化学反应至关重要,比如不同的溶剂 (Marzluff, Crawford, & Reynolds, 2011)。
安全和危害
属性
IUPAC Name |
2-chloro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCXCBCDXVFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208125 | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-methylpropanoic acid | |
CAS RN |
594-58-1 | |
| Record name | 2-Chloro-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-2-METHYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA5DA6ETV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



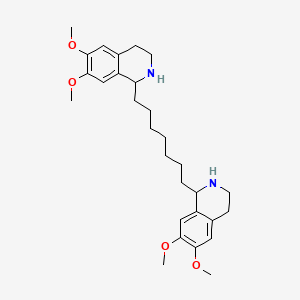
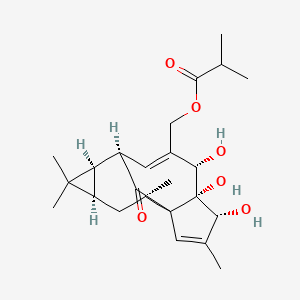
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1222382.png)
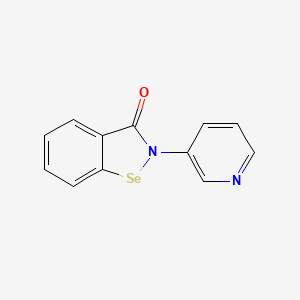
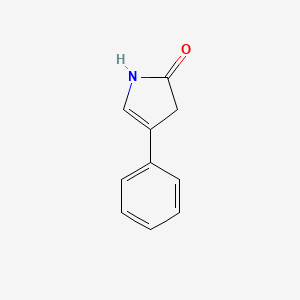
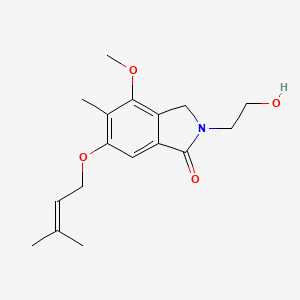

![3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-naphtalen-2-YL)-acetylamino]-benzoic acid](/img/structure/B1222391.png)
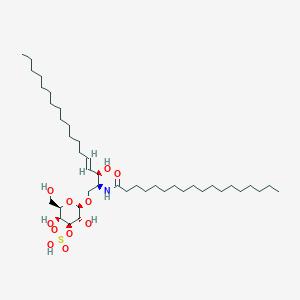
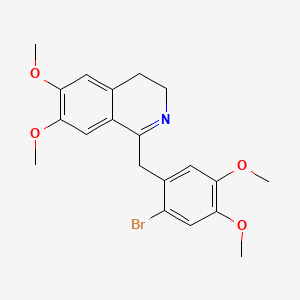
![4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1222398.png)
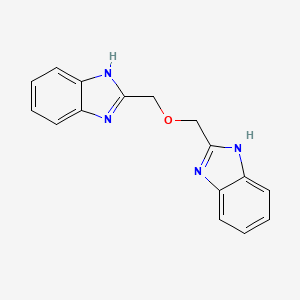
![5-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1222404.png)
![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)